molecular formula C15H20Cl2N2O B3320135 5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1208463-10-8

5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B3320135
CAS No.: 1208463-10-8
M. Wt: 315.2
InChI Key: PRFOURZUTOEQCZ-UHFFFAOYSA-N
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Description

5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS: 1208463-10-8, Molecular Formula: C 15 H 20 Cl 2 N 2 O, Molecular Weight: 315.2 g/mol) is a synthetically derived hexahydro-pyridoindole derivative of significant interest in pharmacological research . This compound features a fused, partially saturated pyrido[4,3-b]indole core structure substituted with a reactive chloroacetyl group and is supplied as a hydrochloride salt . The stereochemistry of the 4a and 9b positions is critically important for biological activity, with the cis isomer (4a,9b-cis) being identified as the configuration that exhibits potent biological effects . The core hexahydro-1H-pyrido[4,3-b]indole scaffold is known to confer central nervous system (CNS) activity, with derivatives demonstrating potent neuroleptic and thymoleptic-like effects by interacting with dopaminergic pathways . Research indicates that related cis-configured analogues are potent in displacing [3H]spiroperidol from striatal dopamine receptors, highlighting their potential as tools for studying neurological function and drug mechanisms . Furthermore, the compound's structural profile suggests significant antiarrhythmic potential, positioning it as a valuable candidate for cardiovascular research . The chloroacetyl substituent is a key functional group that enhances lipophilicity and binding affinity, and is crucial for the compound's observed antimicrobial and cytotoxic properties in preclinical studies . This reagent is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers can utilize this compound for investigating ion channel modulation, adrenergic receptors, structure-activity relationships (SAR) in medicinal chemistry, and for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

2-chloro-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.ClH/c1-10-3-4-13-11(7-10)12-9-17(2)6-5-14(12)18(13)15(19)8-16;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFOURZUTOEQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies and presents findings related to its antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).

  • Molecular Formula : C16H20ClN
  • Molecular Weight : 315.2 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. It has shown promising results in inhibiting the growth of gram-positive bacteria and mycobacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Mycobacterium tuberculosis1.0 µg/mL
Enterococcus faecalis0.75 µg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound have been assessed on various cancer cell lines. The results indicate that it exhibits significant cytotoxicity while maintaining low toxicity towards normal cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
KB-31 (drug-sensitive)10.5
KB-8511 (multi-drug resistant)12.3
Primary porcine macrophages>100

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound. The presence of the chloroacetyl group is crucial for its antimicrobial and cytotoxic properties.

Case Studies

A series of case studies have been conducted to further elucidate the biological mechanisms through which this compound exerts its effects.

  • Anticancer Activity : In a study involving various cancer cell lines such as SKOV3 and EMT6, the compound demonstrated a dose-dependent inhibition of cell proliferation.
    "The IC50 values were comparable to those of established chemotherapeutic agents" .
  • Antimicrobial Efficacy : A comparative analysis with clinically used antibiotics showed that this compound had superior efficacy against certain resistant bacterial strains.

Comparison with Similar Compounds

Pyrazole-Indole Derivatives (Compounds 6b and 6c)

Compound 6b: 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole

  • Structure : Indole fused with a pyrazole ring substituted with a p-chlorobenzoyl group.
  • Properties : Melting point (243–244°C), molecular formula C₂₀H₁₇N₄OCl, and IR bands at 1649 cm⁻¹ (amide C=O) .
  • Comparison : Unlike the target compound, 6b lacks the hexahydro-pyridoindole core but shares chlorine substitution. The pyrazole ring may confer distinct hydrogen-bonding interactions.

Compound 6c: 3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole

  • Structure : Features a 2-furoyl group instead of chloroacetyl.
  • Properties : Lower melting point (207–209°C) and molecular formula C₁₈H₁₆N₄O₂ .
  • Comparison : The furan oxygen may enhance solubility but reduce electrophilicity compared to the chloroacetyl group in the target compound.
Compound Core Structure Substituent Melting Point (°C) Molecular Formula Key Functional Groups
Target Compound Hexahydro-pyridoindole Chloroacetyl Not reported C₁₅H₁₉ClN₂O·HCl -Cl, -COCH₂Cl
6b Pyrazole-indole p-Chlorobenzoylamino 243–244 C₂₀H₁₇N₄OCl -Cl, amide
6c Pyrazole-indole 2-Furoylamino 207–209 C₁₈H₁₆N₄O₂ Furan, amide

Pyridoindole Carboxamide (Compound 8h)

Compound 8h : N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

  • Structure : Pyrido[3,4-b]indole core with a hydroxybenzamido-pentyl chain.
  • Properties : 92% synthesis yield, 96% purity, and a carboxamide linkage .
  • Comparison : The pyrido[3,4-b]indole core differs in ring fusion position from the target’s [4,3-b] system, altering electronic distribution. The hydroxybenzamido group may enhance solubility but lacks the chloroacetyl’s reactivity.

Pyrazolo-Pyrimidin-Indolinone (Compound 5c)

Compound 5c: (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-chloroindolin-2-one

  • Structure : Complex heterocyclic system with iodine, chlorine, and hydrazone moieties.
  • Properties : High melting point (306–308°C), molecular formula C₂₆H₁₆ClIN₆O .
  • Comparison : The iodine substituent introduces steric bulk, while the hydrazone group may confer redox activity absent in the target compound.

Antiarrhythmic vs. 5-HT Modulation

  • Target Compound : Exhibits antiarrhythmic effects via cis isomer activity, likely targeting cardiac ion channels .
  • Hexahydro-pyridoindoles : highlights 5-HT receptor modulation, suggesting divergent therapeutic applications despite structural similarities .

Role of Halogen Substitution

  • Chlorine in Target Compound : Enhances lipophilicity and binding affinity. Contrast with 6b’s p-chlorobenzoyl group, which may stabilize π-π interactions .
  • Iodine in 5c : Increases molecular weight and may influence pharmacokinetics (e.g., longer half-life) but poses synthetic challenges .

Q & A

Q. Advanced Research Focus

  • In Vitro Assays : Test inhibition of cardiac ion channels (e.g., hERG) using patch-clamp electrophysiology, as the cis isomer of related hexahydro-pyridoindoles shows antiarrhythmic effects .
  • Isomer-Specific Activity : Compare enantiomers via chiral HPLC separation and assess potency differences using Langendorff heart models .

How can computational methods enhance reaction design for this compound?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing experimental iterations .
  • Machine Learning (ML) : Train models on existing indole synthesis data to predict optimal conditions (e.g., solvent polarity, catalyst selection) .

How to resolve contradictions in reaction outcomes during scale-up?

Q. Advanced Research Focus

  • Statistical Analysis : Apply DoE to identify critical parameters (e.g., mixing efficiency, heat transfer) causing variability .
  • Process Simulation : Use tools like COMSOL Multiphysics to model reactor dynamics and optimize agitation or temperature profiles .

What heterogeneous catalysts improve synthesis efficiency?

Q. Advanced Research Focus

  • Immobilized Catalysts : Test CuI-supported mesoporous silica for recyclability and reduced metal leaching, as seen in similar triazole formations .
  • Solid Acid Catalysts : Explore zeolites or sulfonated polymers for chloroacetylation steps to minimize byproducts .

How to study isomer-specific effects on biological activity?

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
  • Dynamic NMR : Monitor isomer interconversion kinetics in solution under varying pH/temperature conditions .

What are key factors in scaling up the synthesis sustainably?

Q. Advanced Research Focus

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .
  • Continuous Flow Systems : Implement microreactors for precise control over exothermic steps (e.g., chloroacetylation) .

How to assess compound stability under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, monitoring degradation via HPLC-PDA .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free indole intermediates) in simulated gastric fluid .

How to integrate green chemistry principles into the synthesis?

Q. Advanced Research Focus

  • Solvent Recycling : Recover PEG-400 via nanofiltration membranes, as demonstrated in azide-alkyne reactions .
  • Catalyst-Free Routes : Explore photochemical cyclization methods to eliminate metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride

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